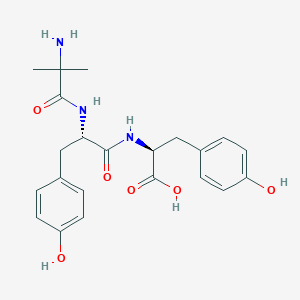

2-Methylalanyl-L-tyrosyl-L-tyrosine

Description

Structure

3D Structure

Properties

CAS No. |

821776-19-6 |

|---|---|

Molecular Formula |

C22H27N3O6 |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C22H27N3O6/c1-22(2,23)21(31)25-17(11-13-3-7-15(26)8-4-13)19(28)24-18(20(29)30)12-14-5-9-16(27)10-6-14/h3-10,17-18,26-27H,11-12,23H2,1-2H3,(H,24,28)(H,25,31)(H,29,30)/t17-,18-/m0/s1 |

InChI Key |

PGUOJTQRYITSLP-ROUUACIJSA-N |

Isomeric SMILES |

CC(C)(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |

Origin of Product |

United States |

Conformational Analysis and Structural Characterization of 2 Methylalanyl L Tyrosyl L Tyrosine

Spectroscopic Probes for Secondary Structure Elements

Circular dichroism (CD) spectroscopy is a powerful method for rapidly assessing the secondary structure of peptides and proteins in solution. The technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides a characteristic signature for different types of secondary structures.

In the case of 2-Methylalanyl-L-tyrosyl-L-tyrosine and its derivatives, CD spectroscopy has been employed to investigate the conformational preferences in various solvents. Studies on the similar peptide, Boc-Aib-Tyr-Tyr-OMe, have revealed CD spectra characteristic of a Type I β-turn conformation. This is indicated by a negative band around 225 nm and a positive band near 200 nm, which are hallmarks of this specific turn structure. The presence of the Aib residue at the i+1 position of the turn is a critical factor in stabilizing this conformation.

The following table summarizes typical CD spectral features observed for different secondary structures, providing a reference for the interpretation of data for 2-Methylalanyl-L-tyrosyl-L-tyrosine.

| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |

| α-Helix | ~192, ~208 | ~222 |

| β-Sheet | ~195 | ~215 |

| Type I β-Turn | ~200 | ~225 |

| Random Coil | ~212 | ~198 |

Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for probing the secondary structure of peptides. The method is particularly sensitive to the vibrations of the peptide backbone, specifically the Amide I and Amide II bands. The Amide I band, arising primarily from C=O stretching vibrations, is located in the region of 1600-1700 cm⁻¹ and is highly sensitive to the hydrogen-bonding pattern and geometry of the peptide backbone. The Amide II band, found between 1500 and 1600 cm⁻¹, results from N-H bending and C-N stretching vibrations.

For peptides that adopt folded structures, such as β-turns, the Amide I band often appears at a frequency between 1660 and 1680 cm⁻¹, which is characteristic of the C=O group of the i-th residue involved in an intramolecular hydrogen bond. In studies of peptides containing the Aib residue, the presence of a high-frequency component in the Amide I region is often indicative of a 3(10)-helical or β-turn conformation. The exact position of these bands can provide detailed information about the specific type of secondary structure present.

| Vibrational Mode | Frequency Range (cm⁻¹) | Associated Secondary Structure |

| Amide I | 1650-1660 | α-Helix |

| Amide I | 1620-1640 | β-Sheet |

| Amide I | 1660-1680 | β-Turn |

| Amide II | 1540-1550 | α-Helix |

| Amide II | 1520-1540 | β-Sheet |

Solution-State Conformation Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed, atom-level picture of peptide conformation and dynamics in solution. A combination of one- and two-dimensional NMR experiments can be used to determine the three-dimensional structure of 2-Methylalanyl-L-tyrosyl-L-tyrosine.

The chemical shifts of protons in an NMR spectrum are highly sensitive to their local electronic environment and, therefore, to the conformation of the peptide. Deviations of α-proton chemical shifts from random coil values can provide initial evidence for the presence of secondary structure. For instance, a downfield shift of the α-proton resonance is often observed for residues in a helical or turn conformation.

Scalar coupling constants, particularly the ³J(HNα) coupling between the amide proton and the α-proton, are also powerful conformational probes. The magnitude of this coupling is related to the dihedral angle φ through the Karplus equation. Small ³J(HNα) values (around 4-6 Hz) are typically associated with helical or turn conformations, while larger values (around 8-10 Hz) are indicative of more extended structures.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a cornerstone of NMR-based structure determination. This experiment detects protons that are close in space (typically within 5 Å), regardless of whether they are close in the primary sequence. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing a set of distance restraints that can be used to build a three-dimensional model of the peptide.

For 2-Methylalanyl-L-tyrosyl-L-tyrosine, key NOE contacts would be expected between adjacent residues, such as between the amide proton of one residue and the α-proton of the preceding residue (dαN). The presence of specific medium-range NOEs, for example, between the α-proton of residue i and the amide proton of residue i+2 (dαN(i, i+2)), can provide definitive evidence for the presence of a turn or helical structure.

Beyond the static structure of the peptide backbone, NMR can also provide insights into the conformational dynamics and the preferred side-chain orientations (rotameric states) of the tyrosine residues. The rotameric states of the tyrosine side-chains are defined by the χ¹ and χ² dihedral angles.

Gas-Phase Conformational Studies (e.g., Ion Mobility Spectrometry, Double Resonance Spectroscopy)

Gas-phase studies offer a unique environment to investigate the intrinsic conformational preferences of molecules like 2-Methylalanyl-L-tyrosyl-L-tyrosine, free from the influence of solvents. Techniques such as ion mobility spectrometry (IMS) and double resonance spectroscopy are particularly powerful for unraveling the complex structural landscape of peptides.

In studies of similar aromatic peptides, such as those containing tyrosine, double resonance spectroscopy has been employed to identify multiple stable conformers in the gas phase. For instance, investigations on tyrosine (Y), tyrosyl-glycine (YG), and tyrosyl-glycyl-glycine (YGG) revealed that while the single amino acid exists in numerous conformations, the number of observed stable conformers decreases as the peptide chain lengthens, despite the increased number of rotatable bonds. nih.gov This suggests a funneling of the conformational landscape towards a more select set of structures stabilized by intramolecular forces. nih.gov

Separation of Conformational Isomers

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a key technique for separating ions in the gas phase based on their size, shape, and charge. biopharmaspec.com This method allows for the differentiation of conformational isomers, or conformers, which have the same mass but different three-dimensional structures. The different shapes of conformers lead to different drift times through a gas-filled mobility cell, enabling their separation. nih.govtandfonline.com

For peptides, including those with stereoisomeric amino acids (D- and L-forms) or positional isomers, IMS can distinguish subtle structural differences. biopharmaspec.comacs.org Studies on various peptide epimers have shown that they can exhibit different arrival times in IMS due to distinct gas-phase conformations. acs.org It is therefore expected that the different stable conformers of 2-Methylalanyl-L-tyrosyl-L-tyrosine, arising from rotations around its backbone and side-chain dihedral angles, would be separable using IMS-MS. The technique provides an additional dimension of separation beyond liquid chromatography and mass spectrometry, enhancing the ability to resolve complex mixtures of peptide structures. nih.gov

| Principle | Description | Relevance to 2-Methylalanyl-L-tyrosyl-L-tyrosine |

|---|---|---|

| Collision Cross Section (CCS) | The effective area of the ion that determines its interaction with the buffer gas. Different conformers have different CCS values. | Compact, folded conformers would have smaller CCS values and shorter drift times compared to extended, linear conformers. |

| Drift Time | The time taken for an ion to traverse the ion mobility cell. It is proportional to the CCS. | Measurement of distinct drift times for the same m/z ion would indicate the presence of multiple stable gas-phase conformers. |

| Multidimensional Analysis | IMS can be coupled with liquid chromatography (LC) and mass spectrometry (MS) for enhanced separation power. nih.gov | An LC-IMS-MS platform could separate chemical isomers, followed by the separation of conformational isomers of 2-Methylalanyl-L-tyrosyl-L-tyrosine. |

Characterization of Intramolecular Interactions (e.g., hydrogen bonds)

Double resonance spectroscopy, particularly IR-UV double resonance, is highly effective for characterizing the specific intramolecular interactions that stabilize different conformers. By comparing experimental infrared spectra of mass-selected conformers with theoretical calculations, specific hydrogen bonds can be identified.

In studies of tyrosine-containing peptides, the stabilization of folded structures is often dominated by hydrogen bonding rather than the dispersive forces seen in peptides with non-polar aromatic residues like phenylalanine. nih.gov For 2-Methylalanyl-L-tyrosyl-L-tyrosine, several types of intramolecular hydrogen bonds are plausible:

Backbone-Backbone: Hydrogen bonds forming β-turns or γ-turns, which are common in peptides containing the sterically constrained 2-methylalanyl (Aib) residue. The Aib residue strongly promotes the formation of helical structures, particularly 3₁₀-helices, which are defined by a repeating pattern of C=O(i) ← H-N(i+3) hydrogen bonds. nih.govwustl.edu

Side Chain-Backbone: Interactions between the hydroxyl groups of the two tyrosine side chains and the peptide backbone amide or carbonyl groups.

Side Chain-Side Chain: A hydrogen bond between the hydroxyl groups of the two tyrosine residues.

NH-π Interactions: Stabilizing interactions between a backbone NH group and the aromatic ring of a tyrosine side chain have been noted as significant in determining the relative stabilities of energy minima in tyrosine dipeptide analogues. nih.gov

Spectroscopic evidence from analogous peptides confirms that such interactions define the gas-phase structures. nih.govsemanticscholar.org The specific frequencies of NH and OH stretches in the IR spectrum provide a definitive fingerprint of the hydrogen-bonding network within each conformer.

Computational Approaches to Conformational Landscape

Computational methods are essential for interpreting experimental data and providing a detailed, atomistic view of the conformational possibilities for a peptide like 2-Methylalanyl-L-tyrosyl-L-tyrosine.

Molecular Mechanics (MM) and Quantum Chemical Calculations

A common strategy for exploring peptide conformations involves a combination of molecular mechanics (MM) and higher-level quantum chemical (QM) calculations.

Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the potential energy of a molecule. nih.gov This speed allows for extensive sampling of the conformational space, for instance, through molecular dynamics (MD) simulations or Monte Carlo methods, to generate a large number of potential structures. diva-portal.org

Quantum Chemical Calculations: QM methods, such as Density Functional Theory (DFT), provide more accurate energies and structural parameters but are computationally more expensive. cuni.cz They are typically used to refine and rank the energies of the low-energy conformers initially identified by MM methods. cuni.czresearchgate.net This combined approach has been successfully applied to investigate the conformational behavior of various tripeptides. cuni.czacs.org For flexible systems like tripeptides, QM calculations are crucial for accurately describing subtle electronic effects, such as dispersion interactions and the precise nature of hydrogen bonds, which govern conformational preferences. cuni.cz

Potential Energy Surface (PES) Exploration for Tripeptides

The conformational landscape of a peptide is described by its potential energy surface (PES), which maps the potential energy for all possible atomic arrangements. nih.gov Exploring the PES to find the global and local energy minima (corresponding to stable conformers) is a significant computational challenge due to the high dimensionality of the space. nih.govacs.org

For tripeptides, the PES is characterized by a large number of local minima separated by energy barriers. cuni.cz Various algorithms have been developed to sample this surface efficiently. These methods aim to overcome energy barriers and avoid getting trapped in local minima to ensure a comprehensive exploration. acs.orgnih.gov Machine learning potentials are also emerging as a powerful tool to learn and represent the PES with near-quantum accuracy, enabling large-scale simulations of peptide dynamics and reactivity. researchgate.netarxiv.org The goal of PES exploration is to generate a complete ensemble of low-energy structures that are likely to be populated under given conditions.

Ramachandran Map Analysis for Preferred Dihedral Angles

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed regions for the backbone dihedral angles phi (φ) and psi (ψ) of amino acid residues. wikipedia.orgnih.gov The inclusion of the non-standard 2-methylalanyl (Aib) residue in the tripeptide significantly constrains its conformational freedom.

The presence of two methyl groups on the α-carbon of Aib severely restricts its allowed φ, ψ space. The allowed regions for an Aib residue are largely confined to the right-handed (αR, φ ≈ -60°, ψ ≈ -30°) and left-handed (αL, φ ≈ +60°, ψ ≈ +30°) helical regions of the Ramachandran plot. washington.eduresearchgate.net This steric constraint strongly predisposes peptides containing Aib to adopt helical or turn conformations. wustl.edu The L-tyrosine residues, in contrast, have broader allowed regions, primarily in the β-sheet and right-handed α-helical regions. nih.gov

Analyzing the Ramachandran plot for 2-Methylalanyl-L-tyrosyl-L-tyrosine would involve assessing the interplay between the highly restricted Aib residue and the more flexible tyrosine residues. It is highly probable that the Aib residue would anchor the peptide's conformation into a turn or helical structure, with the tyrosine residues adopting compatible φ, ψ angles.

| Residue Type | Typical Allowed Regions (φ, ψ) | Favored Conformation |

|---|---|---|

| 2-Methylalanyl (Aib) | (≈ -60°, ≈ -30°) and (≈ +60°, ≈ +30°) washington.eduresearchgate.net | Right- and Left-handed Helical (3₁₀ or α) |

| L-Tyrosine | β-sheet region (φ ≈ -135°, ψ ≈ +135°) α-helical region (φ ≈ -60°, ψ ≈ -45°) nih.gov | β-sheet, α-helix, Polyproline II (PPII) |

Influence of Solvent Environment on Conformation

The conformational landscape of peptides is profoundly influenced by the surrounding solvent environment. For 2-Methylalanyl-L-tyrosyl-L-tyrosine, a tripeptide containing the sterically constrained α-aminoisobutyric acid (Aib) residue, the solvent plays a critical role in stabilizing specific secondary structures. The Aib residue inherently restricts the available Ramachandran (φ, ψ) angles, strongly predisposing the peptide backbone to adopt folded or helical conformations, particularly the 3₁₀-helix. The nature of the solvent, ranging from polar protic to nonpolar aprotic, modulates the intramolecular hydrogen bonding patterns and the orientation of the tyrosine side chains, thereby dictating the predominant solution-state structure.

Computational and experimental studies on Aib-containing peptides have demonstrated that the solvent directly impacts conformational stability. In the gas phase or nonpolar solvents, these peptides often favor compact, internally hydrogen-bonded structures like C₇ (γ-turn) or C₅ (fully extended) conformations. However, in polar solvents, the energetic landscape shifts. Polar environments can solvate the peptide backbone, weakening intramolecular hydrogen bonds but promoting the formation of more stable, ordered helical structures where the amide N-H and C=O groups are systematically engaged in hydrogen bonding.

A study utilizing Density Functional Theory (DFT) with polarizable continuum models (PCM) on model Aib-containing dipeptides revealed this solvent-dependent preference. The calculations showed that while conformations stabilized by intramolecular N-H···O hydrogen bonds are preferred in the gas phase, polar solvents decisively promote helical conformations with φ, ψ values in the range of +/-60° and +/-40°, respectively. This is consistent with experimental X-ray data for similar peptides, which predominantly exhibit helical structures in the solid state, an environment that can mimic polar conditions.

The influence of the solvent extends to the flexible side chains of the two L-tyrosine residues. The orientation of the phenolic rings of tyrosine is critical for molecular recognition and interaction. The populations of different rotamers around the Cα-Cβ (χ₁) and Cβ-Cγ (χ₂) bonds of tyrosine are solvent-dependent. Studies on tyrosine-containing peptides in various solvents have shown that in aqueous solutions, specific rotameric states are favored, while in less polar organic solvents, the equilibrium can shift significantly. This is attributed to the interplay of hydrophobic effects and hydrogen bonding involving the tyrosine hydroxyl group. For instance, fluorescence quenching experiments on amyloid-β peptides have shown that the tyrosine residue (Tyr10) is significantly more solvent-exposed in oligomeric forms in aqueous solution compared to the more shielded environment within fibrils, highlighting how conformation affects side-chain accessibility.

Table 1: Expected Predominant Conformations of Aib Residue in 2-Methylalanyl-L-tyrosyl-L-tyrosine in Different Solvent Environments

| Solvent Environment | Predominant Conformation | Typical Dihedral Angles (φ, ψ) | Key Stabilizing Interactions |

| Gas Phase / Nonpolar (e.g., Chloroform) | γ-turn / Folded | ( ~ ±75°, ~ ∓60° ) | Intramolecular N-H···O=C Hydrogen Bonds |

| Polar Aprotic (e.g., DMSO) | Mixed / Partially Folded | Variable | Solvation of peptide backbone, some H-bonds |

| Polar Protic (e.g., Water, Methanol) | 3₁₀-helix / α-helix | ( ~ ±60°, ~ ±30° ) | Intermolecular solvent hydrogen bonds, hydrophobic interactions of side chains |

Note: This table is illustrative and based on general findings for Aib-containing peptides. Specific values for 2-Methylalanyl-L-tyrosyl-L-tyrosine require dedicated experimental or computational analysis.

Table 2: Representative Tyrosine Side-Chain Rotamer Populations (χ₁) in Different Solvents

| Rotamer | χ₁ Angle | Population in Aqueous Solution | Population in Weakly Polar Organic Solvents |

| Rotamer I (g⁻) | -60° | Dominant | Predominant |

| Rotamer II (t) | 180° | Significant | Less Populated |

| Rotamer III (g⁺) | +60° | Minor | Minor |

Note: This table represents general trends observed for tyrosine residues in peptides and is intended to illustrate the principle of solvent influence. The precise populations can vary based on the local peptide sequence and structure.

Structure Activity Relationship Sar Investigations of 2 Methylalanyl L Tyrosyl L Tyrosine Analogues

Rational Design Principles for Peptide Modifications

The rational design of peptide analogues is guided by established principles aimed at enhancing properties like potency, selectivity, and metabolic stability. The inclusion of 2-methylalanine (Aib) at the N-terminus is itself a key design choice, as this non-proteinogenic amino acid is known to constrain the peptide backbone and induce helical conformations. nih.gov This conformational restriction can lead to higher receptor affinity and increased resistance to enzymatic degradation.

Alanine (B10760859) Scanning: This strategy involves systematically replacing each amino acid residue (in this case, the two tyrosines) with alanine. Alanine is chosen because it removes the side chain beyond the β-carbon without altering the backbone conformation significantly. The resulting change in activity can reveal the importance of the original residue's side chain. For instance, replacing the tyrosine residues in Aib-Tyr-Tyr with alanine would help determine the role of their phenolic hydroxyl groups and aromatic rings in receptor binding or other interactions.

D-Amino Acid Incorporation: Replacing an L-amino acid with its D-enantiomer is a common strategy to increase metabolic stability by making the peptide less susceptible to proteases. genscript.com Furthermore, this modification can dramatically alter the peptide's three-dimensional structure, providing insights into the required stereochemistry for biological activity. Incorporating D-tyrosine at either position 2 or 3 of Aib-Tyr-Tyr could lead to analogues with different conformational profiles and, consequently, altered or enhanced biological effects. For example, in enkephalin analogues, substituting L-Phe with D-Phe has been shown to result in active compounds. nih.gov

Substitution with other non-proteinogenic or modified amino acids: Replacing the tyrosine residues with other natural or synthetic amino acids can fine-tune properties like hydrophobicity, charge, and steric bulk. For example, substituting tyrosine with phenylalanine would test the importance of the hydroxyl group. The introduction of 2',6'-dimethyl-L-tyrosine (Dmt) is known to enhance receptor affinity and bioactivity in opioid peptides. nih.govrsc.org

The termini of a peptide are often susceptible to enzymatic degradation and can carry charges that may be unfavorable for crossing biological membranes.

N-terminal Acetylation: The N-terminal amine group of a peptide can be acetylated to neutralize its positive charge and mimic the structure of a larger protein. This modification often increases the metabolic stability of the peptide by preventing degradation by aminopeptidases. genscript.comsb-peptide.com

C-terminal Amidation: The C-terminal carboxylic acid is often amidated to neutralize the negative charge. sigmaaldrich.com This modification can increase the peptide's half-life by making it resistant to carboxypeptidases and can also be crucial for receptor binding, as many endogenous peptide hormones are C-terminally amidated. sb-peptide.com

A summary of common terminal modifications is presented in the table below.

Interactive Data Table: Common Terminal Modifications for Peptides| Modification | Terminus | Purpose | Potential Effect on Aib-Tyr-Tyr |

|---|---|---|---|

| Acetylation | N-terminus | Neutralize positive charge, mimic protein structure | Increase metabolic stability, alter binding affinity |

| Amidation | C-terminus | Neutralize negative charge, mimic native peptides | Increase metabolic stability, enhance receptor interaction |

| Fatty Acid Conjugation | N- or C-terminus | Increase lipophilicity | Improve membrane permeability, prolong half-life |

| Pyroglutamic Acid (pGlu) | N-terminus | Cyclization of N-terminal Gln or Glu | Enhance stability against aminopeptidases |

Reducing the conformational flexibility of a peptide can lock it into a bioactive conformation, leading to increased potency and selectivity.

Cyclization: Peptides can be cyclized through various strategies, such as head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages. For Aib-Tyr-Tyr, cyclization could be achieved by introducing reactive groups at the termini or on the tyrosine side chains. Studies on cyclo(L-Tyrosyl-L-tyrosine) derivatives have shown that such modifications can lead to high-affinity binding to specific enzymes. genscript.comnih.gov

Backbone Modifications: Altering the peptide backbone, for instance by introducing N-methylated amino acids, can provide steric hindrance and remove hydrogen-bond donors, which can restrict conformation and improve membrane permeability. genscript.com

Correlation of Structural Motifs with Functional Modalities

The biological activity of Aib-Tyr-Tyr analogues is a direct consequence of their structural features.

The Aib Residue: The 2-aminoisobutyric acid at the N-terminus is a strong helix inducer. nih.gov This predisposition for a helical structure is a critical structural motif that can dictate how the peptide presents its other functional groups (the tyrosine side chains) to a receptor. This conformation can be crucial for activities like forming ion channels or fitting into a specific binding pocket. nih.govmanchester.ac.uk

The Tyrosine Residues: The two consecutive tyrosine residues are a significant motif. The N-terminal tyrosine residue is a well-known pharmacophore for opioid receptor agonists, where its phenolic side chain is essential for binding. nih.govnih.gov The Tyr-Tyr dipeptide unit itself has been investigated for antitumor activities, suggesting that this motif could confer cytotoxic properties. nih.gov Modifications to the tyrosine rings, such as iodination, have been shown to dramatically increase binding affinity to certain bacterial enzymes in cyclic Tyr-Tyr systems. nih.gov

Combined Effect: The interplay between the Aib-induced helical turn and the spatial arrangement of the two tyrosine side chains likely defines the functional modality of the parent peptide. The specific conformation would determine its efficacy and selectivity for its biological target, whether it be an opioid receptor, a bacterial membrane, or a cancer cell. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For peptide analogues, this involves correlating physicochemical or structural descriptors with observed activity. frontiersin.org

The success of a QSAR model heavily depends on the choice of molecular descriptors that can accurately represent the structural variations within the set of peptide analogues. nih.gov For a series of Aib-Tyr-Tyr analogues, relevant descriptors would fall into several categories:

Constitutional Descriptors: These include basic properties like molecular weight, number of specific atoms, and the count of certain functional groups.

Topological Descriptors: These describe the connectivity of atoms in the molecule and can capture aspects of size and shape.

Quantum Chemical Descriptors: Calculated from the electronic structure of the molecule, these can describe properties like HOMO/LUMO energies, dipole moment, and partial charges on atoms. These are important for modeling interactions like hydrogen bonding and electrostatic interactions.

3D-Descriptors: These descriptors capture the three-dimensional properties of the molecule, such as steric parameters (e.g., van der Waals volume) and conformational flexibility. Given the importance of the Aib-induced conformation, descriptors that can quantify the helical propensity would be particularly valuable.

Amino Acid Descriptors: Specific scales that quantify properties of amino acids, such as hydrophobicity, steric properties (e.g., side-chain volume), and electronic properties, can be used to describe the sequence.

Interactive Data Table: Example Descriptor Classes for Peptide QSAR

| Descriptor Class | Examples | Relevance to Aib-Tyr-Tyr Analogues |

|---|---|---|

| Constitutional | Molecular Weight, H-bond donors/acceptors | Basic properties influencing solubility and binding |

| Topological | Wiener Index, Kappa Shape Indices | Describes molecular size, shape, and branching |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Models electronic aspects of receptor-ligand interactions |

| 3D / Conformational | van der Waals Volume, Solvent Accessible Surface Area | Captures steric fit and potential for interaction |

| Amino Acid Indices | Hydrophobicity scales (e.g., Kyte-Doolittle), Steric parameters (e.g., Z-scales) | Quantifies the specific properties of substituted amino acids |

No Information Available for 2-Methylalanyl-L-tyrosyl-L-tyrosine

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the Structure-Activity Relationship (SAR) investigations or the development of predictive models for the chemical compound 2-Methylalanyl-L-tyrosyl-L-tyrosine.

The performed searches for "2-Methylalanyl-L-tyrosyl-L-tyrosine" in conjunction with terms such as "Structure-Activity Relationship," "QSAR," "predictive model," and "synthesis and biological activity of analogues" did not yield any relevant results. The scientific literature that was retrieved focused on other, broader classes of tyrosine-containing peptides or different chemical scaffolds entirely.

Due to the complete absence of research data on 2-Methylalanyl-L-tyrosyl-L-tyrosine, its analogues, and any associated predictive modeling studies, it is not possible to generate the requested article. The creation of scientifically accurate content for the specified outline, including data tables and detailed research findings, is unachievable without any foundational information on the subject compound.

Therefore, the requested article focusing solely on the chemical compound “2-Methylalanyl-L-tyrosyl-L-tyrosine” cannot be provided.

Molecular Interactions and Mechanistic Insights in Vitro and Computational

Investigation of Binding to Model Biological Interfaces (e.g., Lipid Membranes)

The interaction of peptides with biological membranes is a critical determinant of their biological activity. The incorporation of the sterically constrained amino acid, 2-aminoisobutyric acid (Aib), is known to induce specific conformational preferences in peptides, often promoting helical structures. nih.govresearchgate.net This can significantly influence how a peptide inserts into and interacts with a lipid bilayer.

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering atomic-level insights into the dynamic process of peptide-membrane interactions. nih.govmdpi.commdpi.com These simulations can predict how a peptide like 2-Methylalanyl-L-tyrosyl-L-tyrosine might approach, orient, and embed within a model lipid bilayer.

For peptides containing Aib, MD simulations have revealed a propensity to adopt stable helical conformations, which facilitates their insertion into the hydrophobic core of the membrane. nih.govkyoto-u.ac.jp The simulations can track the peptide's orientation, the depth of its insertion, and the specific interactions between its amino acid residues and the lipid molecules. For instance, the tyrosine residues, with their phenolic side chains, can engage in hydrogen bonding with the phosphate (B84403) head groups of the lipids or partition into the interfacial region of the membrane. nih.gov The presence of two tyrosine residues in 2-Methylalanyl-L-tyrosyl-L-tyrosine suggests the potential for significant interaction with the membrane interface. nih.govmdpi.com

MD simulations of analogous peptides have shown that they can be stably bound to the membrane surface or inserted into the membrane in a transmembrane state. mdpi.com The orientation is often parallel to the bilayer surface, maintaining a high degree of helicity. mdpi.com These simulations can also reveal the extent to which the peptide perturbs the lipid bilayer, such as inducing membrane thinning or altering lipid order. mdpi.com

Isothermal Titration Calorimetry (ITC) is an experimental technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between a peptide and a lipid membrane. nih.govresearchgate.netspringernature.comcam.ac.uknih.gov By titrating a peptide solution into a suspension of lipid vesicles, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. researchgate.netspringernature.com

For Aib-containing peptides that interact with membranes, ITC can distinguish between different modes of binding. For example, an initial surface binding might be followed by insertion into the membrane core, each with a distinct thermodynamic signature. nih.gov The binding of peptides to lipid vesicles is often an enthalpically and entropically driven process. The enthalpy change reflects the formation of non-covalent bonds, while the entropy change is influenced by the release of water molecules from both the peptide and the lipid surface, as well as conformational changes upon binding.

While no specific ITC data exists for 2-Methylalanyl-L-tyrosyl-L-tyrosine, studies on other membrane-active peptides provide a reference for the expected thermodynamic parameters.

Table 1: Representative Thermodynamic Parameters for Peptide-Lipid Interactions Measured by ITC

| Peptide System | Lipid Composition | Ka (M-1) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) |

| Analogue of Gramicidin S | POPC | - | Endothermic | - | - | - |

| Mastoparan-X | POPC/POPG (3:1) | - | - | - | - | - |

| Integrin αIIbβ3 TM | Phospholipid bicelles | - | - | - | -4.61 ± 0.04 | - |

Note: This table presents representative data from studies on analogous peptide-lipid interactions to illustrate the type of information obtained from ITC experiments. The values are context-dependent and vary with the specific peptide, lipid composition, and experimental conditions. Data for the specific compound 2-Methylalanyl-L-tyrosyl-L-tyrosine is not available.

Characterization of Interactions with Soluble Biomolecules (e.g., Proteins, Enzymes)

The interaction of peptides with soluble proteins and enzymes is fundamental to many biological processes. The unique structural features of 2-Methylalanyl-L-tyrosyl-L-tyrosine, particularly the two tyrosine residues, suggest a potential for interaction with enzymes like tyrosinase, which has tyrosine as its natural substrate. activeconceptsllc.comactiveconceptsllc.comresearchgate.netnawah-scientific.com

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govresearchgate.net It is widely employed to predict the interaction between a peptide and a protein target, such as an enzyme's active site. nih.govresearchgate.netnih.govresearchgate.netnih.govijbbb.org

In the context of 2-Methylalanyl-L-tyrosyl-L-tyrosine, molecular docking could be used to predict its binding mode within the active site of an enzyme like tyrosinase. The simulation would explore various possible conformations of the peptide and its placement within the binding pocket, calculating a docking score that estimates the binding affinity. researchgate.netnih.govresearchgate.netnih.gov The results would highlight key interactions, such as hydrogen bonds between the peptide's hydroxyl groups and amino acid residues in the enzyme's active site, as well as hydrophobic interactions involving the aromatic rings of the tyrosine residues. researchgate.net

Table 2: Representative Molecular Docking Scores for Potential Tyrosinase Inhibitors

| Compound | Docking Score (kcal/mol) | Target Protein |

| Glabridin Derivative | -9.2 | Human Tyrosinase |

| Acetophenone Amide Derivative (5c) | -6.568 | Mushroom Tyrosinase (2Y9X) |

| Tripeptide (Asp-Glu-Arg) | -121.26 (CDOCKER_Energy) | Tyrosinase |

| Various Ligands (4a-4k) | -5.8 to -7.0 | Mushroom Tyrosinase (mTYR) |

Note: This table presents docking scores from various studies on tyrosinase inhibitors to illustrate the typical output of molecular docking simulations. nih.govresearchgate.netnih.gov The specific values and scoring functions vary between studies. Data for the specific compound 2-Methylalanyl-L-tyrosyl-L-tyrosine is not available.

Experimental validation of the interactions predicted by molecular docking is crucial. For a peptide like 2-Methylalanyl-L-tyrosyl-L-tyrosine, enzyme inhibition assays would be a primary method to assess its biological activity. activeconceptsllc.comactiveconceptsllc.comresearchgate.netnawah-scientific.com

A tyrosinase inhibition assay, for example, measures the ability of a compound to inhibit the activity of the tyrosinase enzyme. activeconceptsllc.comactiveconceptsllc.comresearchgate.netnawah-scientific.com This is typically done by monitoring the formation of dopachrome, a colored product of the reaction catalyzed by tyrosinase with its substrate, L-tyrosine or L-DOPA. activeconceptsllc.comactiveconceptsllc.commdpi.com The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Given that 2-Methylalanyl-L-tyrosyl-L-tyrosine contains two tyrosine residues, it could potentially act as a competitive inhibitor, binding to the active site of tyrosinase and preventing the natural substrate from binding. mdpi.com The presence of the Aib residue could influence the peptide's conformation and stability, potentially enhancing its inhibitory activity.

Computational alanine (B10760859) scanning is a technique used to identify "hotspots" at a protein-peptide interface – these are individual amino acid residues that contribute significantly to the binding affinity. nih.govnih.govnovapublishers.comresearchgate.netchemrxiv.org This method computationally mutates each residue of the peptide to alanine, one at a time, and calculates the change in binding free energy (ΔΔG). A large positive ΔΔG upon mutation indicates that the original residue is a hotspot for the interaction.

For the peptide 2-Methylalanyl-L-tyrosyl-L-tyrosine, computational alanine scanning could be used to probe the importance of each of its three residues in binding to a target protein. For instance, it could quantify the energetic contribution of the two tyrosine residues to the binding affinity. This information is valuable for understanding the mechanism of interaction and for guiding the design of more potent or selective peptide inhibitors. The method has been shown to be a reliable tool for predicting important residues at protein interfaces. nih.govnih.gov

Analysis of Interaction Forces (Hydrogen Bonding, Hydrophobic, Electrostatic)

The molecular interactions of 2-Methylalanyl-L-tyrosyl-L-tyrosine are governed by a combination of hydrogen bonding, hydrophobic, and electrostatic forces, primarily dictated by its constituent amino acid residues. The presence of two tyrosine residues and a methylated alanine at the N-terminus creates a molecule with distinct regions capable of engaging in various non-covalent interactions.

Hydrogen Bonding: The primary sites for hydrogen bonding are the phenolic hydroxyl (-OH) groups of the two tyrosine residues, as well as the amide and carbonyl groups of the peptide backbone. The tyrosine hydroxyl groups can act as both hydrogen bond donors and acceptors, contributing significantly to the stability of protein-ligand complexes. nih.govrsc.org Studies on tyrosine-containing peptides have shown that these hydroxyl groups can form intricate hydrogen bond networks with binding partners, such as amino acid side chains (e.g., Asp, Lys) and water molecules. nih.govrsc.org The peptide backbone's N-H and C=O groups also readily participate in hydrogen bonding, which is fundamental to the stabilization of secondary structures and intermolecular interactions. nih.gov In aprotic environments, the interaction between the phenolic group of tyrosine and the guanidine (B92328) group of arginine has been shown to be a particularly strong and polarizable hydrogen bond. acs.org

Electrostatic Interactions: While the side chains of tyrosine are not charged at physiological pH, the N-terminal amino group and the C-terminal carboxyl group of the tripeptide are ionizable. This allows for electrostatic interactions with charged residues or ions. The phenolic hydroxyl group of tyrosine can be deprotonated at higher pH, acquiring a negative charge and the ability to participate in strong electrostatic interactions. Furthermore, the electron-rich nature of the tyrosine phenol (B47542) side chain allows for cation-π interactions, where the aromatic ring interacts favorably with a cation. nih.gov Post-translational modifications, such as phosphorylation or sulfation of the tyrosine hydroxyl group, can dramatically increase the negative charge and enhance electrostatic interactions, often leading to a significant increase in binding affinity. nih.gov

Below is a summary of the primary interaction forces involving 2-Methylalanyl-L-tyrosyl-L-tyrosine:

| Interaction Type | Key Structural Features Involved | Potential Interacting Partners | Significance in Molecular Recognition |

| Hydrogen Bonding | Phenolic -OH groups of tyrosines, Peptide backbone N-H and C=O groups | Polar amino acid side chains (Asp, Glu, Lys, Arg, etc.), Water molecules, Other polar functional groups | Specificity and stability of binding |

| Hydrophobic Interactions | Aromatic rings of tyrosines, Methyl group of 2-methylalanine | Aromatic residues (Phe, Trp, Tyr), Aliphatic residues (Leu, Ile, Val) | Driving force for binding and protein folding |

| π-π Stacking | Aromatic rings of tyrosines | Other aromatic rings | Directional and stabilizing interactions |

| Electrostatic Interactions | N-terminal amino group, C-terminal carboxyl group, (Deprotonated) phenolic -OH groups | Charged amino acid side chains (Asp, Glu, Lys, Arg), Metal ions | Long-range attraction and specificity |

| Cation-π Interactions | Aromatic rings of tyrosines | Cationic species (e.g., Lys, Arg side chains, metal ions) | Contribution to binding affinity |

Conformational Changes Upon Molecular Binding

The binding of a flexible peptide like 2-Methylalanyl-L-tyrosyl-L-tyrosine to a receptor or enzyme is often accompanied by conformational changes in both the peptide and its binding partner. These changes are crucial for achieving a complementary and high-affinity interaction.

For 2-Methylalanyl-L-tyrosyl-L-tyrosine, the peptide backbone possesses rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the tyrosine residues. However, the bulky side chains of the two tyrosines can sterically hinder some conformations. The 2-methylalanyl residue at the N-terminus further restricts the conformational flexibility in its vicinity.

Upon approaching a binding site, the tripeptide can adopt a more ordered conformation. For instance, studies on tyrosine dipeptide analogues have shown that the interplay between the backbone and side chain interactions significantly influences the relative stabilities of different energy minima. nih.gov In the gas phase, stabilizing interactions between an N-H bond and the aromatic ring can be significant, while in an aqueous solution, helical structures may be favored. nih.gov

When binding to a target, the peptide can transition from a disordered state in solution to a more defined, bound conformation. This process is entropically unfavorable due to the loss of conformational freedom, but this is often compensated for by the favorable enthalpy of the binding interactions (hydrogen bonds, hydrophobic contacts, etc.). nih.gov The final bound conformation is one that maximizes the favorable interactions with the binding pocket. For example, tyrosine-based internalization signals have been observed to bind in an extended conformation, forming additional hydrogen bonds with the binding partner. nih.gov

Molecular dynamics simulations of peptides have revealed that modifications such as sulfation can restrict the conformational ensemble of a flexible peptide even in its unbound state, which can reduce the entropic penalty of binding and thus increase affinity. acs.org Similarly, the introduction of a methyl group, as in 2-methylalanine, can induce a specific conformation that is more favorable for binding.

The binding process can also induce conformational changes in the target protein or receptor. The entry of the ligand into a binding pocket, which may be buried within the protein structure, can necessitate the opening of helices or loops to create a transient pathway. nih.gov The accommodation of the bulky tyrosine side chains and the establishment of specific interactions can lead to a reorientation of side chains within the binding site to achieve an optimal fit, a process often referred to as "induced fit."

The following table summarizes the potential conformational changes associated with the binding of 2-Methylalanyl-L-tyrosyl-L-tyrosine:

| Entity | Nature of Conformational Change | Driving Force | Consequence |

| 2-Methylalanyl-L-tyrosyl-L-tyrosine | Transition from a flexible, disordered state to a more rigid, ordered conformation. | Maximization of non-covalent interactions (H-bonds, hydrophobic contacts) with the binding site. | Reduction in conformational entropy, but overall favorable binding free energy. |

| 2-Methylalanyl-L-tyrosyl-L-tyrosine | Adoption of a specific backbone and side-chain orientation (e.g., extended or turn-like). | Complementarity with the shape and chemical environment of the binding pocket. | Optimal positioning for specific intermolecular interactions. |

| Binding Partner (Protein/Receptor) | "Induced fit": Local rearrangement of amino acid side chains within the binding site. | Accommodation of the ligand's size and shape; formation of specific interactions. | Enhanced binding affinity and specificity. |

| Binding Partner (Protein/Receptor) | Larger-scale conformational changes, such as the movement of secondary structure elements (helices, loops). | Creation of an entry/exit pathway for the ligand; allosteric regulation. | Modulation of the protein's biological function. |

Potential Applications in Research Tools and Methodological Development

Utilization as a Molecular Probe for Studying Tyrosine Recognition Motifs

The di-tyrosine segment of the peptide presents an ideal motif for investigating molecular recognition processes involving tyrosine. Tyrosine's phenolic side chain is crucial in many biological interactions, participating in hydrogen bonding, π-π stacking, and cation-π interactions. nih.govresearchgate.netnih.gov Peptides containing tyrosine-based sorting motifs are known to be critical for protein trafficking, such as in competing for binding to the AP-2 adaptor complex in endocytosis. researchgate.net

The Aib-Tyr-Tyr peptide could serve as a refined molecular probe for several reasons:

Constrained Conformation: The presence of the Aib residue at the N-terminus is known to induce a stable, helical, or turn-like conformation. researchgate.netacs.org This would lock the two adjacent tyrosine residues into a specific spatial orientation, reducing the conformational flexibility that complicates studies with simple linear peptides.

Investigating π-π Stacking: The fixed orientation of the two tyrosine rings would allow for precise studies of intramolecular and intermolecular π-π stacking, a key interaction in protein structure and recognition.

Probing Binding Pockets: As a rigid ligand, Aib-Tyr-Tyr could be used to probe the topology of protein binding sites that specifically recognize di-tyrosine or similar aromatic motifs. Its interaction could be monitored to understand the geometric and electronic requirements for binding.

Development of Scaffolds for Novel Peptidomimetics and Chemical Ligands

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved properties like stability and bioavailability. wjarr.com The development of rigid scaffolds that can correctly orient pharmacophoric groups is a central goal in medicinal chemistry. nih.govnih.gov

2-Methylalanyl-L-tyrosyl-L-tyrosine offers significant potential as a foundational scaffold:

Rigid Backbone: The Aib residue provides a strong conformational constraint, creating a stable and predictable backbone structure. acs.orgscite.ai This rigidity is a desirable feature in a scaffold, as it reduces the entropic penalty upon binding to a target.

Functionalizable Moieties: The two tyrosine residues provide phenolic hydroxyl groups that are amenable to chemical modification. These groups can be functionalized to introduce different pharmacophoric elements, allowing for the creation of a library of diverse chemical ligands based on a common Aib-Tyr-Tyr core.

Defined Spatial Arrangement: The predictable structure means that functional groups can be projected in a well-defined three-dimensional space, allowing for the rational design of ligands that match the geometry of a specific receptor or enzyme active site.

Contribution to Understanding Peptide Folding and Stability Mechanisms

The incorporation of Aib is a well-established strategy for studying peptide and protein folding. Aib's steric bulk severely restricts the available conformational space, strongly promoting the formation of specific secondary structures, particularly the 3(10)-helix. researchgate.netacs.orgnih.gov

Aib-Tyr-Tyr would be an excellent model system for investigating:

Helix Nucleation: As a short peptide, it could be used to study the earliest events in helix formation. The Aib residue would act as a powerful helix-nucleating element, allowing researchers to study how this structure propagates to the adjacent tyrosine residues. researchgate.net

Side Chain-Backbone Interactions: The interplay between the rigid backbone induced by Aib and the bulky, aromatic side chains of the two tyrosine residues could be studied in detail to understand how side chains adapt to and influence a constrained backbone.

Structural Stability: The inherent stability conferred by Aib makes peptides containing it resistant to proteolytic degradation. Studying the thermal and chemical stability of Aib-Tyr-Tyr would provide quantitative data on the stabilizing effects of this non-coded amino acid in a specific sequence context. nih.gov Research on other Aib-containing peptides has confirmed their tendency to form highly stable helical structures. nih.gov

Use in the Development and Validation of New Analytical Techniques for Peptide Characterization

The development of robust analytical methods requires well-characterized standard compounds. The unique structural features of 2-Methylalanyl-L-tyrosyl-L-tyrosine make it a suitable candidate for the validation of new analytical methodologies for peptide analysis.

Mass Spectrometry (MS): The peptide contains a non-proteinogenic amino acid (Aib) and a repeating amino acid (Tyr), presenting a unique challenge for tandem MS sequencing. It could be used as a standard to validate fragmentation methods and algorithms designed to handle unusual peptide structures. A novel cleavage method that is selective for the N-terminal amide bond of tyrosine could be further explored using this peptide. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The conformationally constrained nature of Aib-Tyr-Tyr would simplify its NMR spectrum compared to a flexible tripeptide. acs.org This would make it an ideal model for developing and validating new NMR pulse sequences or computational methods for determining the three-dimensional structure of peptides in solution.

Chromatography and Electrophoresis: The peptide's distinct composition would be useful for validating the resolution and selectivity of new chromatographic columns or capillary electrophoresis methods, including those for chiral separations. researchgate.net Its two tyrosine residues provide a strong chromophore for UV-based detection. nih.gov

Compound Data Tables

Table 1: Physicochemical Properties of Constituent Amino Acids This table provides key properties of the amino acids that make up the peptide. Data is compiled from various biochemical resources. researchgate.netlibretexts.orguoanbar.edu.iq

| Property | L-Alanine (Ala) | 2-Aminoisobutyric Acid (Aib) | L-Tyrosine (Tyr) |

| IUPAC Name | (2S)-2-aminopropanoic acid | 2-aminoisobutanoic acid | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

| Molecular Formula | C₃H₇NO₂ | C₄H₉NO₂ | C₉H₁₁NO₃ |

| Molar Mass ( g/mol ) | 89.09 | 103.12 | 181.19 |

| Side Chain Type | Aliphatic, Nonpolar | Aliphatic, Nonpolar (Achiral) | Aromatic, Polar |

| Hydropathy Index | 1.8 | 0.7 (estimated) | -1.3 |

| Isoelectric Point (pI) | 6.00 | 6.34 | 5.66 |

Note: 2-Methylalanine is an achiral analogue of Alanine (B10760859).

Future Research Directions and Unanswered Questions

Exploration of Post-Translational Modifications and Their Structural Implications

Post-translational modifications (PTMs) are crucial in diversifying protein and peptide function. youtube.com For 2-Methylalanyl-L-tyrosyl-L-tyrosine, the two tyrosine residues are prime targets for various PTMs, which could significantly alter the peptide's structure and, consequently, its chemical behavior. numberanalytics.com

Future research should systematically explore the impact of key tyrosine PTMs, including phosphorylation, sulfation, and nitration. numberanalytics.commdpi.com Phosphorylation, the addition of a phosphate (B84403) group, is a widespread modification that can introduce a negative charge and alter a protein's conformation and interactions. youtube.commdpi.com Similarly, tyrosine sulfation, catalyzed by tyrosylprotein sulfotransferases (TPSTs), adds a sulfate (B86663) group and is known to be critical for many protein-protein interactions. nih.gov Nitration, the addition of a nitro group to the aromatic ring of tyrosine, is often associated with oxidative stress and can impact protein function. mdpi.com

Investigating how these modifications, individually or in combination, affect the peptide's three-dimensional structure is paramount. oup.com Techniques such as high-resolution mass spectrometry can be employed to identify and characterize these PTMs. nih.gov Understanding the structural rearrangements induced by PTMs will provide fundamental insights into how the chemical properties of 2-Methylalanyl-L-tyrosyl-L-tyrosine can be modulated. oup.com

Table 1: Potential Post-Translational Modifications of Tyrosine Residues

| Modification | Chemical Group Added | Potential Impact on Peptide Structure |

| Phosphorylation | Phosphate (PO₄³⁻) | Alters charge, induces conformational changes |

| Sulfation | Sulfate (SO₃⁻) | Influences protein-protein interactions |

| Nitration | Nitro (NO₂) | Alters protein function, associated with oxidative stress |

| Methylation | Methyl (CH₃) | Affects steric bulk and protein interactions |

Investigation of Self-Assembly Properties and Formation of Supramolecular Structures

The presence of two aromatic tyrosine residues suggests that 2-Methylalanyl-L-tyrosyl-L-tyrosine may possess self-assembly properties, a phenomenon common in tyrosine-rich peptides. nih.gov These peptides can form a variety of supramolecular structures, such as fibrils, nanotubes, and hydrogels, driven by non-covalent interactions like hydrogen bonding and π-π stacking between the aromatic rings. acs.orgnih.gov

A key area of future research is to investigate the conditions under which 2-Methylalanyl-L-tyrosyl-L-tyrosine self-assembles. This includes studying the influence of factors like peptide concentration, pH, temperature, and solvent polarity on the assembly process. nih.gov Techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM) can be used to visualize the morphology of the resulting supramolecular structures. researchgate.netnih.gov

Furthermore, the formation of dityrosine (B1219331) cross-links, either through UV irradiation or enzymatic catalysis, can be explored to stabilize the assembled structures. nih.gov This covalent cross-linking can impart enhanced mechanical stability and resistance to degradation. nih.gov Understanding the principles governing the self-assembly of this peptide will be crucial for exploring its potential in materials science.

Development of Advanced In Vitro Models for Peptide Activity Profiling (Excluding Clinical Relevance)

To understand the intrinsic activities of 2-Methylalanyl-L-tyrosyl-L-tyrosine, the development of sophisticated in vitro models is essential. These models should move beyond simple biochemical assays to more complex systems that can provide a richer dataset on the peptide's behavior.

Cell-free protein synthesis (CFPS) systems offer a powerful platform for this purpose. nih.gov These systems allow for the production and study of peptides in a controlled environment, free from the complexities of a living cell. mdpi.com This approach can be coupled with high-throughput screening methods to rapidly assess the peptide's interaction with a wide range of molecular targets. mdpi.com

Another promising avenue is the use of organ-on-a-chip (OOC) technology. mdpi.comnih.gov These microfluidic devices can mimic the physiological environment of specific tissues or organs, providing a more relevant context for studying peptide activity without conducting clinical trials. mdpi.comnih.gov For instance, a "gut-liver-on-a-chip" model could be used to study the peptide's stability and metabolic fate in a simulated biological system. mdpi.com These advanced in vitro models will be instrumental in building a comprehensive profile of the peptide's intrinsic chemical and biological activities. researchgate.net

Refinement of Computational Models for Enhanced Predictive Accuracy in Peptide Design

Computational modeling is an indispensable tool in peptide research, offering insights into structure, function, and interactions. nih.gov However, the accuracy of these models is an ongoing area of development. Future research should focus on refining computational methods to better predict the properties of novel peptides like 2-Methylalanyl-L-tyrosyl-L-tyrosine.

Current approaches often utilize molecular dynamics simulations to model peptide behavior over time. nih.gov The development of more accurate force fields and sampling algorithms will improve the predictive power of these simulations. Machine learning and deep learning techniques are also emerging as powerful tools for predicting peptide properties and interactions. frontiersin.orgbiorxiv.org Training these models on larger and more diverse datasets of peptide structures and activities will enhance their accuracy. frontiersin.org

Specifically for 2-Methylalanyl-L-tyrosyl-L-tyrosine, computational models can be used to:

Predict its three-dimensional structure and conformational flexibility. nih.gov

Simulate its self-assembly into supramolecular structures.

Model its interactions with potential binding partners.

Guide the design of analogs with modified properties.

The iterative cycle of computational prediction followed by experimental validation will be crucial for accelerating our understanding of this peptide and for the rational design of new peptide-based molecules. researchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding (excluding biological system-level outcomes)

To gain a holistic understanding of the molecular mechanisms influenced by 2-Methylalanyl-L-tyrosyl-L-tyrosine, an integrated multi-omics approach is necessary. nih.gov This involves combining data from different "omics" fields, such as proteomics, metabolomics, and transcriptomics, to create a more complete picture of the peptide's effects at a molecular level. creative-proteomics.comnih.gov

For example, proteomics can be used to identify proteins that interact with the peptide, while metabolomics can reveal changes in metabolic pathways. nih.gov Transcriptomics can provide insights into how the peptide might influence gene expression. The integration of these datasets can help to construct comprehensive molecular interaction networks and pathways. nih.govmdpi.com

Q & A

Basic Synthesis and Characterization

Q: What are the recommended methodologies for synthesizing 2-Methylalanyl-L-tyrosyl-L-tyrosine, and how can its purity be verified? A: Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing small peptides like 2-Methylalanyl-L-tyrosyl-L-tyrosine. Key steps include:

- Resin selection : Use Wang or Rink amide resin for C-terminal amidation or acid termination, respectively .

- Amino acid protection : Protect the tyrosine hydroxyl group with tert-butyl (t-Bu) and the methylalanyl α-amino group with 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent side reactions .

- Coupling conditions : Optimize with coupling agents like HBTU/HOBt in DMF and monitor via Kaiser test for completion .

- Purity verification : Use reversed-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) and confirm molecular identity via ESI-MS or MALDI-TOF .

Advanced Conformational Analysis

Q: How can researchers resolve contradictions in reported conformational stability data for tyrosine-containing peptides like 2-Methylalanyl-L-tyrosyl-L-tyrosine? A: Discrepancies often arise from solvent polarity and pH variations. To address this:

- Circular Dichroism (CD) : Compare spectra in polar (water) vs. nonpolar (TFE) solvents to assess α-helix or β-sheet propensity .

- NMR titration : Track chemical shifts of tyrosine aromatic protons under varying pH (4–10) to identify protonation states affecting conformation .

- MD simulations : Use AMBER or CHARMM force fields to model solvent interactions and validate against experimental CD/NMR data .

Functional Studies

Q: What experimental strategies are recommended to investigate the bioactivity of 2-Methylalanyl-L-tyrosyl-L-tyrosine in enzyme inhibition or receptor binding? A:

- Enzyme assays : Use fluorescence-based tyrosine decarboxylase or kinase inhibition assays. Include controls like L-tyrosine (natural substrate) and measure IC50 values .

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., G-protein-coupled receptors) on sensor chips and quantify binding kinetics (ka/kd) .

- Mutagenesis : Replace methylalanyl or tyrosine residues with alanine to identify critical functional groups .

Stability and Degradation Pathways

Q: How can oxidative degradation of the tyrosine residue in 2-Methylalanyl-L-tyrosyl-L-tyrosine be mitigated during storage or experiments? A: Tyrosine is prone to oxidation, forming dityrosine or quinones. Mitigation strategies include:

- Antioxidants : Add 1 mM ascorbic acid or 0.1% EDTA to buffers .

- Lyophilization : Store peptides at -80°C under argon to minimize O2 exposure .

- LC-MS monitoring : Track degradation products using m/z shifts (e.g., +16 Da for hydroxylation) .

Data Contradictions in Bioactivity

Q: How should researchers address conflicting reports on the cytotoxicity or therapeutic potential of tyrosine-containing peptides? A:

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and exposure times to reduce variability .

- Metabolomic profiling : Compare intracellular tyrosine metabolite levels (e.g., dopamine, melanin) via LC-MS to clarify mechanisms .

- Dose-response curves : Ensure concentrations align with physiological relevance (nM–µM ranges) .

Advanced Modifications for Functionalization

Q: What methods enable site-specific modifications (e.g., fluorophore labeling) of 2-Methylalanyl-L-tyrosyl-L-tyrosine without disrupting its structure? A:

- Click chemistry : Introduce azide groups at the N-terminus via SPPS, then conjugate alkynyl-fluorophores via CuAAC .

- Tyrosine-selective labeling : Use iodination (I2/NaI) at the ortho position of tyrosine, followed by Suzuki coupling for biotinylation .

- Protection-deprotection : Temporarily protect reactive side chains (e.g., methylalanyl methyl group) during modification .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.